molecular formula C18H24N2O3 B7349086 2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone

2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone

Cat. No. B7349086
M. Wt: 316.4 g/mol
InChI Key: FKGLIWHJZXSUSO-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds and has been studied extensively for its biological activities.

Mechanism of Action

The mechanism of action of 2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone is not fully understood. However, it has been suggested that the compound may exert its biological effects through the modulation of various signaling pathways and the inhibition of specific enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone in lab experiments is its high potency and selectivity. However, one of the limitations is that it may exhibit toxicity at higher concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone. These include further investigation into its mechanism of action, its potential therapeutic applications in various diseases, and the development of more potent and selective analogs. Additionally, the compound may be studied for its potential use as a diagnostic tool in cancer imaging.

Synthesis Methods

The synthesis of 2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone involves the reaction of 4-ethoxyindole with pyrrolidine and ethyl chloroacetate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Scientific Research Applications

2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activities.

properties

IUPAC Name

2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-3-22-14-8-9-20(12-14)17(21)10-13-11-19-15-6-5-7-16(18(13)15)23-4-2/h5-7,11,14,19H,3-4,8-10,12H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGLIWHJZXSUSO-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)CC2=CNC3=C2C(=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)CC2=CNC3=C2C(=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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